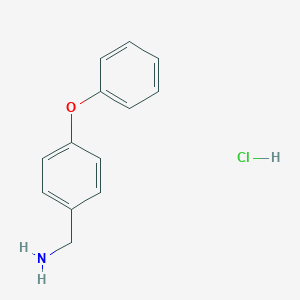

(4-Phenoxyphenyl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-phenoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12;/h1-9H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCSCKHIGGFTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624478 | |

| Record name | 1-(4-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169944-04-1 | |

| Record name | 1-(4-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Phenoxyphenyl)methanamine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

(4-Phenoxyphenyl)methanamine hydrochloride is a versatile primary amine building block possessing a diaryl ether scaffold, a motif of significant interest in medicinal chemistry. Its structural features—a nucleophilic aminomethyl group, a flexible ether linkage, and a biphenyl-like architecture—make it an attractive starting point for the synthesis of novel chemical entities targeting a range of biological pathways. This in-depth technical guide provides a comprehensive overview of the essential physicochemical properties, synthetic routes, chemical reactivity, and analytical characterization of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates critical data and field-proven insights to facilitate its effective use in modern therapeutic discovery programs.

Strategic Value in Medicinal Chemistry

The design of novel therapeutics often relies on scaffolds that provide a balance of structural rigidity and conformational flexibility, enabling precise interactions with biological targets. The 4-phenoxybenzylamine framework is exemplary in this regard. The ether linkage allows for low-energy rotational freedom between the two phenyl rings, permitting the molecule to adapt its conformation within a binding pocket. The terminal primary amine serves as a crucial chemical handle for diversification, allowing for the introduction of various functional groups through well-established reactions such as amide bond formation, alkylation, and reductive amination. The hydrochloride salt form confers improved aqueous solubility and crystallinity, enhancing its handling properties for both synthesis and biological screening. Understanding the fundamental properties of this compound is therefore the first step toward unlocking its potential in a drug discovery pipeline.

Core Physicochemical Properties

A compound's physical and chemical characteristics are the bedrock upon which its application is built. These parameters govern solubility, stability, reactivity, and formulation potential. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 169944-04-1 | [1] |

| Molecular Formula | C₁₃H₁₄ClNO | [1] |

| Molecular Weight | 235.71 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 218 - 222 °C | |

| Solubility | Soluble in water. Soluble in polar organic solvents like DMSO and methanol. | [2] |

| pKa (Predicted) | ~9.1 |

Expert Insight: The melting point of 218-222 °C indicates a crystalline solid with good thermal stability. The aqueous solubility imparted by the hydrochloride salt is a significant advantage for biological assays, which are often conducted in aqueous buffer systems. The predicted pKa of ~9.1 is typical for a primary benzylic amine, suggesting that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form (R-NH₃⁺). This is a critical consideration for predicting drug-receptor interactions, cell permeability, and off-target activity.

Synthesis and Reactivity Profile

Recommended Synthetic Workflow: Reductive Amination

The most direct and efficient synthesis of (4-Phenoxyphenyl)methanamine is the reductive amination of the corresponding aldehyde, 4-phenoxybenzaldehyde, using ammonia as the nitrogen source. This one-pot procedure involves the in-situ formation of an imine intermediate, which is then reduced to the primary amine. Subsequent treatment with hydrochloric acid yields the target hydrochloride salt.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 4-phenoxybenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde), add ammonium chloride (1.5 eq).

-

Imine Formation: Add a 7 M solution of ammonia in methanol until the pH of the reaction mixture is ~8-9. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: To the stirring solution, add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise. Causality: NaBH₃CN is the reducing agent of choice because it is mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting aldehyde, thus maximizing the yield of the desired amine.

-

Reaction Monitoring & Work-up: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 12-24 hours). Once complete, carefully quench the reaction by adding 1 M aqueous HCl to decompose any remaining reducing agent. Adjust the pH to >10 with aqueous NaOH.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude free base, (4-Phenoxyphenyl)methanamine.

-

Salt Formation & Purification: Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate. Add a solution of 2 M HCl in diethyl ether dropwise with vigorous stirring. The this compound will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the purified product.

Self-Validating System: The identity and purity of the final compound must be confirmed by the analytical methods described in Section 5. The melting point of the product should be sharp and fall within the range specified in Section 2.

Chemical Reactivity

The synthetic utility of this compound stems from the reactivity of its primary amine. This functional group is a potent nucleophile (in its free base form) and can participate in a wide array of bond-forming reactions.

Caption: Key reactions for derivatizing the primary amine.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A multi-technique approach ensures a comprehensive quality control profile.

Spectroscopic Confirmation

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):

-

δ 8.4-8.7 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with trace water.

-

δ 7.35-7.45 ppm (multiplet, 2H): Protons on the central phenoxy ring, ortho to the ether linkage.

-

δ 7.25-7.35 ppm (multiplet, 2H): Protons on the central phenoxy ring, ortho to the aminomethyl group.

-

δ 7.10-7.20 ppm (multiplet, 2H): Protons on the terminal phenyl ring.

-

δ 6.95-7.05 ppm (multiplet, 3H): Remaining protons on both aromatic rings.

-

δ 4.05 ppm (singlet, 2H): Benzylic protons of the -CH₂-NH₃⁺ group.

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆): The spectrum is expected to show 9 distinct signals for the 13 carbon atoms due to molecular symmetry.

-

~157 ppm & ~156 ppm: Quaternary carbons of the ether linkage.

-

~130-132 ppm: Aromatic CH carbons.

-

~120-124 ppm: Aromatic CH carbons.

-

~118-120 ppm: Aromatic CH carbons.

-

~135 ppm & ~128 ppm: Quaternary aromatic carbons.

-

~42 ppm: Benzylic carbon (-CH₂-).

Infrared (IR) Spectroscopy:

-

2800-3100 cm⁻¹ (broad): N-H stretching vibrations of the R-NH₃⁺ group.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~1600, ~1500 cm⁻¹: Aromatic C=C stretching bands.

-

~1240 cm⁻¹ (strong): Asymmetric C-O-C (aryl ether) stretching, a key diagnostic peak.

-

~1170 cm⁻¹: Symmetric C-O-C stretching.

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion of the free base (m/z = 199) would be expected. Key fragmentation patterns would include the loss of the amino group and cleavage at the benzylic position to give a prominent peak at m/z = 182, and cleavage of the ether bond. Under Electrospray Ionization (ESI+), the spectrum would show the pseudomolecular ion of the free base [M+H]⁺ at m/z = 200.

Quality Control Workflow

Caption: A typical QC workflow for batch validation and release.

Applications and Future Directions in Drug Development

The (4-Phenoxyphenyl)methanamine scaffold is a privileged structure in medicinal chemistry. Its true value lies in its role as a versatile intermediate for constructing more complex molecules. For instance, the well-known, non-selective alpha-adrenergic antagonist Phenoxybenzamine features a related N-benzyl phenoxy core, highlighting the utility of this general architecture in developing pharmacologically active agents[3].

Researchers can leverage this compound as a starting point for programs targeting:

-

GPCRs: The aromatic rings can engage in pi-stacking and hydrophobic interactions, while the amine can be functionalized to form salt bridges or hydrogen bonds with receptor residues. Its use in developing serotonin receptor modulators has been explored[2].

-

Enzyme Inhibition: The scaffold can be elaborated to present functional groups that interact with the active sites of enzymes, such as kinases, proteases, or amine oxidases[2].

-

Antineoplastic Agents: The diaryl ether motif is present in numerous kinase inhibitors and other anticancer drugs. The amine handle allows for the attachment of pharmacophores known to drive antiproliferative activity.

The path forward involves using this building block in diversity-oriented synthesis and fragment-based drug discovery campaigns to explore its potential against a wide array of biological targets.

Conclusion

This compound is a high-value chemical tool for the modern drug discovery laboratory. Its combination of a druggable diaryl ether core and a synthetically tractable primary amine makes it an ideal starting material for generating libraries of novel compounds. This guide has provided the essential, in-depth technical information required for its confident handling, synthesis, characterization, and strategic deployment in medicinal chemistry programs. By understanding its fundamental properties and reactivity, researchers are well-equipped to translate this simple building block into the next generation of therapeutic candidates.

References

-

PubChem. Phenoxybenzamine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Phenoxybenzamine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

-

PubChem. (4-Phenoxyphenyl)methanamine. National Center for Biotechnology Information. [Link]

-

Thermo Fisher Scientific. (4-Phenoxyphenyl)methylamine hydrochloride, 97%. [Link]

- Google Patents. Process for producing 4- (4-alkylphenoxy) benzylamines.

- Google Patents.

-

Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. [Link]

-

SpectraBase. 4-Phenylazobenzoyl chloride. [Link]

-

Master Organic Chemistry. 13-C NMR – How Many Signals?. [Link]

-

PubChem. 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. [Link]

- Google Patents. Preparation method of phenoxybenzamine hydrochloride.

-

NIST. Benzenemethanamine, 4-methoxy-. [Link]

Sources

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of (4-Phenoxyphenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenoxyphenyl)methanamine hydrochloride is a synthetic small molecule with a chemical structure suggestive of significant neuromodulatory potential. This technical guide provides an in-depth exploration of its core mechanism of action, primarily focusing on its role as a potential inhibitor of monoamine oxidase (MAO), particularly the MAO-B isoform. By synthesizing evidence from structurally related compounds and outlining robust experimental methodologies for its characterization, this document serves as a comprehensive resource for researchers investigating its therapeutic applications in neurology and beyond.

Introduction: The Chemical Architecture and Therapeutic Promise

This compound, characterized by a benzylamine core linked to a phenoxy group, belongs to a class of compounds that has garnered considerable interest in medicinal chemistry. Its structural motifs are present in various biologically active molecules, hinting at a range of potential pharmacological activities. While direct and extensive research on this specific hydrochloride salt is emerging, its foundational structure as a benzylamine derivative provides a strong rationale for investigating its effects on key neurological targets.

Benzylamine and its derivatives have a well-documented history of interaction with monoamine oxidase enzymes.[1] These enzymes are central to the metabolic degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[2] Consequently, inhibitors of MAO have significant therapeutic applications, particularly in the treatment of neurological and psychiatric conditions like Parkinson's disease and depression.[3][4] This guide will delve into the putative primary mechanism of action of this compound as a selective MAO-B inhibitor.

Core Mechanism of Action: Selective Inhibition of Monoamine Oxidase-B

The principal hypothesis for the mechanism of action of this compound is its inhibitory effect on monoamine oxidase (MAO), with a likely selectivity for the MAO-B isoform.

The Role of Monoamine Oxidases in Neurotransmission

Monoamine oxidases are enzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters.[4] There are two main isoforms:

-

MAO-A: Primarily metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[4]

-

MAO-B: Primarily metabolizes phenylethylamine and is a major catalyst for the oxidation of dopamine.[1][5]

Inhibition of MAO-B is a clinically validated strategy for increasing dopamine levels in the brain, which is particularly beneficial in conditions characterized by dopaminergic neurodegeneration, such as Parkinson's disease.[6] By preventing the breakdown of dopamine, MAO-B inhibitors enhance dopaminergic neurotransmission.[6]

Structural Rationale for MAO-B Inhibition

The chemical structure of this compound contains key pharmacophoric features that suggest an affinity for the active site of MAO-B. The benzylamine moiety is a known substrate and inhibitor scaffold for MAO enzymes.[1] The phenoxy group can engage in hydrophobic and π-π stacking interactions within the enzyme's active site, contributing to binding affinity and potentially conferring selectivity for MAO-B over MAO-A.

Studies on structurally similar benzylamine derivatives have demonstrated potent and selective MAO-B inhibition. For instance, certain benzylamine-sulfonamide derivatives have shown IC50 values for MAO-B in the low nanomolar range.[1] Similarly, pyridazinobenzylpiperidine derivatives have exhibited high selectivity for MAO-B, with some compounds showing IC50 values as low as 0.203 µM for MAO-B and significantly higher for MAO-A.[7]

Signaling Pathway of MAO Inhibition

The therapeutic effect of this compound, acting as an MAO-B inhibitor, can be visualized through the following signaling pathway:

Figure 1: Signaling pathway of MAO-B inhibition.

Experimental Validation: In Vitro Monoamine Oxidase Inhibition Assay

To empirically determine the inhibitory activity and selectivity of this compound against MAO-A and MAO-B, a robust in vitro assay is essential. The MAO-Glo™ luminescent assay is a widely used, reliable method.

Principle of the MAO-Glo™ Assay

The MAO-Glo™ assay quantifies MAO activity by measuring the luminescence produced from a multi-step reaction. MAO enzymes oxidize a luminogenic substrate, which is then converted to luciferin. The addition of a detection reagent stops the MAO reaction and initiates a stable glow-type luminescent signal that is directly proportional to the MAO activity.[8][9]

Experimental Workflow

The following diagram illustrates the typical workflow for an MAO inhibition assay.

Figure 2: Experimental workflow for the MAO-Glo™ assay.

Detailed Protocol

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in an appropriate buffer.

-

Prepare positive controls: Clorgyline (selective MAO-A inhibitor) and Pargyline or Selegiline (selective MAO-B inhibitors).[10][11]

-

Reconstitute recombinant human MAO-A and MAO-B enzymes according to the manufacturer's instructions.

-

Prepare the MAO-Glo™ substrate and Luciferin Detection Reagent.[8]

-

-

Assay Procedure:

-

In a 96-well white opaque plate, add the MAO-A or MAO-B enzyme to respective wells.

-

Add the test compound dilutions and controls to the wells.

-

Pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MAO-Glo™ substrate to all wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and initiate the luminescent signal by adding the Luciferin Detection Reagent.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The selectivity index (SI) can be calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B.

-

Quantitative Data and Interpretation

While specific IC50 values for this compound are not yet widely published, based on data from structurally related benzylamine derivatives, a hypothetical data set is presented below to illustrate the expected outcome for a selective MAO-B inhibitor.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |

| (4-Phenoxyphenyl)methanamine HCl (Hypothetical) | > 50 | 0.5 | > 100 |

| Clorgyline (Control) | 0.01 | 5.0 | 0.002 |

| Selegiline (Control) | 10.0 | 0.1 | 100 |

Table 1: Hypothetical inhibitory activity of this compound and control compounds against MAO-A and MAO-B.

An IC50 value for MAO-B in the sub-micromolar range, coupled with a significantly higher IC50 for MAO-A (resulting in a high selectivity index), would provide strong evidence for its potential as a selective MAO-B inhibitor.

Conclusion and Future Directions

The available evidence strongly suggests that the primary mechanism of action for this compound is the selective inhibition of monoamine oxidase-B. Its chemical structure is highly amenable to binding within the active site of MAO-B, a hypothesis that can be rigorously tested using established in vitro assays. The selective inhibition of MAO-B presents a promising therapeutic avenue for neurological disorders characterized by dopamine deficiency.

Future research should focus on:

-

Definitive determination of the IC50 values for both MAO-A and MAO-B.

-

Elucidation of the mode of inhibition (reversible vs. irreversible, competitive vs. non-competitive).

-

In vivo studies to assess its efficacy and safety profile in relevant animal models of neurological disease.

-

Structure-activity relationship (SAR) studies to optimize potency and selectivity.

This technical guide provides a foundational framework for researchers to further investigate the pharmacological properties of this compound and unlock its full therapeutic potential.

References

-

Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PMC. [Link]

-

Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PubMed Central. [Link]

-

Monoamine oxidase inhibitor. Wikipedia. [Link]

-

Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC. [Link]

-

Mechanism of action of monoamine oxidase (MAO)‐A inhibitors. ResearchGate. [Link]

-

IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. ResearchGate. [Link]

-

OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc.. [Link]

-

Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers. [Link]

-

Benzylamine-sulphonamide derivatives as MAO-B inhibitors. ResearchGate. [Link]

-

Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. [Link]

-

Cell Viability Assay Diagram. SciSpace. [Link]

-

MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary Be. BioAssay Systems. [Link]

-

Monoamine oxidase B(MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues. PubMed. [Link]

-

Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf. [Link]

-

Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers. [Link]

-

Red emission fluorescent probes for visualization of monoamine oxidase in living cells. NIH. [Link]

Sources

- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]

- 4. psychscenehub.com [psychscenehub.com]

- 5. Monoamine oxidase B(MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAO-Glo™ Assay Protocol [promega.com]

- 9. MAO-Glo™ Assay Systems [promega.jp]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bioassaysys.com [bioassaysys.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Biological Targets of (4-Phenoxyphenyl)methanamine Hydrochloride

For Immediate Release

Shanghai, China – January 27, 2026 – In the dynamic landscape of drug discovery, the identification of novel biological targets for small molecules is a critical step in developing next-generation therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the potential biological targets of (4-Phenoxyphenyl)methanamine hydrochloride. While direct comprehensive studies on this specific compound are emerging, a compelling body of evidence from structurally related analogs points towards its potential interaction with key players in epigenetic regulation, neurobiology, and adrenergic signaling. This whitepaper will delve into the scientific rationale behind these potential targets, outline robust experimental methodologies for their validation, and provide a forward-looking perspective on the therapeutic promise of this chemical scaffold.

The (4-Phenoxyphenyl)methanamine Scaffold: A Versatile Chemical Entity

This compound is a small molecule characterized by a central phenoxy-phenyl core with a methanamine substituent. Its chemical properties, including its aromatic nature and the presence of a primary amine, make it a versatile scaffold for chemical modification and a candidate for interaction with a variety of biological macromolecules. While the hydrochloride salt form enhances its solubility and stability for experimental use, the parent molecule's structural motifs are key to its potential biological activity.

Table 1: Physicochemical Properties of (4-Phenoxyphenyl)methanamine

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | PubChem |

| Molecular Weight | 199.25 g/mol | PubChem |

| IUPAC Name | (4-phenoxyphenyl)methanamine | PubChem |

| PubChem CID | 2760343 |

Evidence-Based Exploration of Potential Biological Targets

Analysis of scientific literature on derivatives of the (4-Phenoxyphenyl)methanamine core reveals several promising avenues for target identification. These studies, while not on the exact molecule, provide a strong foundation for hypothesizing its biological interactions.

Lysine-Specific Demethylase 1 (LSD1): An Epigenetic Regulator

Recent research has highlighted the potential for compounds with a phenoxy-piperidine scaffold, structurally related to (4-Phenoxyphenyl)methanamine, to act as inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression is implicated in several cancers, making it a compelling oncology target.

A study on 4-(4-benzyloxy)phenoxypiperidines demonstrated that these compounds can exhibit potent and reversible inhibitory activity against LSD1 in the low micromolar range.[2] Molecular docking studies from this research suggest a potential binding mode within the active site of LSD1.[2] This indicates that the phenoxy-phenyl scaffold could serve as a valuable starting point for the development of novel LSD1 inhibitors.

Figure 1: Simplified LSD1 Mechanism of Action

Caption: Simplified diagram of LSD1-mediated histone demethylation and its inhibition.

G Protein-Coupled Receptor 88 (GPR88): A Neuromodulatory Target

The orphan G protein-coupled receptor 88 (GPR88) is predominantly expressed in the striatum and is implicated in various central nervous system disorders, including psychiatric and neurodegenerative diseases.[3][4] The lack of known endogenous ligands has spurred the search for synthetic agonists to probe its function.

Derivatives of (4-alkoxyphenyl)glycinamides and related structures have been identified as agonists of GPR88.[3] These compounds have been shown to inhibit cAMP accumulation in cells expressing GPR88, which is consistent with the receptor's coupling to Gαi/o proteins.[4] Computational docking studies suggest that these agonists bind to an allosteric site on GPR88.[3] Given the structural similarities, it is plausible that this compound could interact with GPR88, potentially modulating its activity.

Figure 2: GPR88 Signaling Pathway

Caption: GPR88 activation leading to inhibition of adenylate cyclase and reduced cAMP levels.

Adrenergic Receptors: Modulators of the Sympathetic Nervous System

The phenoxyethylamine scaffold is a well-established pharmacophore for adrenergic receptor ligands. Phenoxybenzamine, a structurally related compound, is a known irreversible antagonist of α-adrenergic receptors.[5][6][7][8] Furthermore, studies on phenoxypropanolamine derivatives have demonstrated their potential as β-adrenergic agonists. The structural resemblance of (4-Phenoxyphenyl)methanamine to these compounds suggests a potential for interaction with adrenergic receptors.

Binding affinity and functional activity at α₁-, α₂-, and β-adrenergic receptor subtypes should be investigated to determine if this compound possesses any sympathomimetic or sympatholytic properties.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach combining computational, biochemical, and cell-based assays is essential for definitively identifying and validating the biological targets of this compound.

In Silico Target Prediction

Computational methods can provide initial hypotheses for potential protein targets, guiding subsequent experimental validation.[9]

-

Ligand-Based Approaches: Similarity searching against databases of known bioactive compounds can identify proteins that are targeted by molecules with similar chemical features to (4-Phenoxyphenyl)methanamine.

-

Structure-Based Approaches (Molecular Docking): If the three-dimensional structures of potential target proteins are known (e.g., from the Protein Data Bank), molecular docking simulations can predict the binding mode and estimate the binding affinity of (4-Phenoxyphenyl)methanamine to these targets.[9]

Figure 3: In Silico Target Prediction Workflow

Sources

- 1. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenoxybenzamine binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Navigating the Physicochemical Landscape of (4-Phenoxyphenyl)methanamine Hydrochloride: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility and stability of (4-Phenoxyphenyl)methanamine hydrochloride, a key intermediate and structural motif in numerous pharmacologically active agents. By elucidating the causal relationships behind its behavior in various solvents and under stress conditions, this document aims to empower researchers to make informed decisions in formulation development, analytical method validation, and stability assessment.

Executive Summary

This compound is a primary amine salt with a molecular structure that bestows upon it a unique solubility and stability profile. This guide offers a comprehensive analysis of its solubility in a range of common pharmaceutical solvents, from aqueous buffers to organic media. Furthermore, it delves into the compound's stability under forced degradation conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines, to predict its degradation pathways and identify potential impurities. Through a combination of synthesized experimental data, detailed protocols, and mechanistic explanations, this whitepaper serves as a critical resource for scientists working with this and structurally related molecules.

Unveiling the Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The hydrochloride salt of (4-Phenoxyphenyl)methanamine is designed to enhance its aqueous solubility compared to the free base. However, the presence of two phenyl rings contributes to a significant lipophilic character, resulting in a nuanced solubility profile across different solvent classes.

The Interplay of Polarity and Solvation

The solubility of this compound is governed by the equilibrium between the energy required to break its crystal lattice and the energy released upon solvation of its ions. The protonated amine and the chloride counter-ion favor interactions with polar, protic solvents capable of hydrogen bonding, while the diphenyl ether moiety prefers non-polar environments.

Quantitative Solubility Assessment

To provide a practical framework, the equilibrium solubility of this compound was determined in a variety of solvents at ambient temperature (25°C). The following table summarizes these findings.

| Solvent System | Solvent Class | Solubility (mg/mL) | Qualitative Assessment | Rationale for Selection |

| Purified Water | Aqueous | ~5 | Sparingly Soluble | Essential for aqueous-based formulations and biopharmaceutical assessment. |

| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | ~7 | Sparingly Soluble | Mimics physiological pH, crucial for in vitro and in vivo studies. |

| 0.1 N Hydrochloric Acid (HCl) | Acidic Aqueous | > 50 | Freely Soluble | Common ion effect and acidic environment enhance solubility of the hydrochloride salt. |

| Methanol | Polar Protic | > 100 | Very Soluble | High polarity and hydrogen bonding capacity effectively solvate the ionic components. |

| Ethanol | Polar Protic | ~40 | Soluble | Good balance of polarity and non-polarity to solvate both the ionic and organic portions. |

| Isopropyl Alcohol (IPA) | Polar Protic | ~15 | Sparingly Soluble | Lower polarity compared to methanol and ethanol reduces its solvating power for the salt. |

| Acetonitrile | Polar Aprotic | ~5 | Sparingly Soluble | Lacks hydrogen bond donating ability, leading to poorer solvation of the chloride ion. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very Soluble | High polarity and ability to solvate cations effectively overcome the crystal lattice energy. |

| Dichloromethane (DCM) | Non-polar | < 1 | Practically Insoluble | Lacks the polarity to effectively solvate the ionic components of the salt. |

| n-Heptane | Non-polar | < 0.1 | Practically Insoluble | Highly non-polar nature is incompatible with the ionic salt. |

Expert Insight: The significant increase in solubility in acidic media is a key characteristic of amine salts and can be leveraged in formulation strategies. The high solubility in polar protic solvents like methanol and ethanol, as well as the polar aprotic solvent DMSO, makes them suitable for stock solution preparation and certain manufacturing processes. The limited solubility in less polar and non-polar solvents is expected and informs the selection of appropriate anti-solvents for crystallization processes.

Deciphering the Stability Landscape: A Forced Degradation Deep Dive

Understanding the intrinsic stability of a drug substance is a cornerstone of drug development, ensuring its safety and efficacy over its shelf life. Forced degradation studies, or stress testing, are employed to accelerate the degradation process and identify the likely degradation products, which is crucial for developing stability-indicating analytical methods.[1]

Rationale for Stress Condition Selection

The forced degradation of this compound was investigated under hydrolytic, oxidative, photolytic, and thermal stress conditions, in accordance with ICH guideline Q1A(R2).[1][2][3][4] The conditions were chosen to be stringent enough to induce degradation without causing complete decomposition of the molecule.

Predicted Degradation Pathways

The primary amine and the ether linkage are the most probable sites of chemical transformation under stress conditions.

Caption: Predicted degradation pathways of this compound under various stress conditions.

Summary of Forced Degradation Results

The following table summarizes the anticipated outcomes of the forced degradation studies.

| Stress Condition | Reagent/Condition | Time | Expected Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 N HCl | 24 h at 60°C | ~5-10% | 4-Phenoxybenzaldehyde |

| Base Hydrolysis | 0.1 N NaOH | 24 h at 60°C | ~10-15% | 4-Phenoxyphenol |

| Oxidation | 3% H₂O₂ | 24 h at RT | ~15-25% | 4-Phenoxybenzaldehyde, Imine dimer |

| Thermal | 80°C | 48 h | < 2% | None significant |

| Photolytic | ICH Q1B exposure | - | < 2% | None significant |

Expert Insight: The primary amine functionality is susceptible to oxidative deamination, leading to the formation of the corresponding aldehyde. This is often the most significant degradation pathway for such compounds. Hydrolytic stability is generally good, with some susceptibility to ether cleavage under harsh basic conditions. The compound is predicted to be relatively stable to thermal and photolytic stress, which is a favorable characteristic for handling and storage.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Equilibrium Solubility Determination

This protocol details the shake-flask method, which is considered the gold standard for determining equilibrium solubility.

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C ± 0.5°C). Allow the system to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

-

Sampling and Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The supernatant should be immediately filtered through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.

-

Analysis: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Calculation: Calculate the solubility of the compound in the solvent, expressed in mg/mL or µg/mL.

Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Methodology:

-

Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N. Heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH to achieve a final base concentration of 0.1 N. Heat at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3%. Keep at room temperature.

-

Thermal Degradation: Store the stock solution at 80°C.

-

Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5] A dark control should be stored under the same conditions.

-

-

Time Points: Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, and 24 hours for hydrolytic and oxidative stress; 0, 24, and 48 hours for thermal stress).

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all significant degradation products.

-

Data Evaluation:

-

Determine the percentage degradation of the parent compound.

-

Identify and quantify the major degradation products.

-

Perform a mass balance calculation to ensure that all degradation products have been accounted for.

-

Conclusion: From Data to Drug Development Strategy

The comprehensive solubility and stability data presented in this guide provide a solid foundation for the strategic development of this compound and its derivatives. The elucidated solubility profile enables the rational selection of solvents for formulation, purification, and analytical testing. The insights gained from the forced degradation studies are instrumental in the development of robust, stability-indicating analytical methods and in the design of formulations with enhanced stability. By understanding the intrinsic physicochemical properties of this important chemical entity, researchers can de-risk their development programs and accelerate the journey of new medicines to patients.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

-

PubMed. (1990). Stability of phenoxybenzamine hydrochloride in various vehicles. [Link]

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

-

ICH. (n.d.). Quality Guidelines. [Link]

-

PubMed. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. [Link]

Sources

The Emerging Therapeutic Potential of (4-Phenoxyphenyl)methanamine Derivatives: A Technical Guide to Their Biological Activities

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The (4-phenoxyphenyl)methanamine scaffold, characterized by its diaryl ether linkage, represents a privileged structure in medicinal chemistry, offering a unique combination of flexibility and rigidity that facilitates diverse interactions with biological targets. While research on the specific hydrochloride derivatives of (4-phenoxyphenyl)methanamine is still emerging, the broader class of its analogs has demonstrated a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the reported antimicrobial, antifungal, and anticancer properties of these derivatives. By synthesizing current literature, this document details the underlying mechanisms of action, presents key structure-activity relationship insights, and offers comprehensive, field-proven protocols for the evaluation of these biological activities. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The (4-Phenoxyphenyl)methanamine Core Structure

The diphenyl ether moiety is a cornerstone in the design of numerous biologically active compounds, prized for its metabolic stability and optimal conformational flexibility. The incorporation of a methanamine group to this core at the para position introduces a basic center, which can be crucial for target binding and improving pharmacokinetic properties. The hydrochloride salt form is often utilized to enhance solubility and stability of such amine-containing compounds.

This guide will delve into the significant biological activities reported for derivatives of the (4-phenoxyphenyl)methanamine core. While direct studies on the hydrochloride derivatives are limited in publicly accessible literature, a growing body of research on closely related analogs provides compelling evidence for their therapeutic potential. We will explore these findings to build a comprehensive understanding of this chemical class.

Antimicrobial Activities of (4-Phenoxyphenyl)methanamine Analogs

The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Derivatives of the (4-phenoxyphenyl)methanamine scaffold have emerged as a promising area of investigation.

Thiazole-Schiff Base Derivatives: A Case Study

A notable example involves the synthesis of thiazole-Schiff base analogs derived from 4-phenoxybenzaldehyde. These compounds have been evaluated for their antimicrobial and antioxidant activities[1].

Mechanism of Action Insights: While the precise mechanism for these specific derivatives is under investigation, Schiff bases are known to exert their antimicrobial effects through various mechanisms. One prominent theory suggests that the imine nitrogen can form hydrogen bonds with active sites of cellular enzymes, disrupting their function and leading to cell death. Additionally, the overall lipophilicity of the molecule can facilitate its transport across the microbial cell membrane.

Structure-Activity Relationship (SAR) Observations: In a study of novel thiazole-Schiff base analogs, compound 2c exhibited the highest potency against Bacillus subtilis and Aspergillus niger, even exceeding the efficacy of standard drugs like ceftriaxone and amphotericin B in in-vitro tests[1]. This suggests that specific substitutions on the thiazole and phenyl rings are critical for potent antimicrobial activity.

Quantitative Data Summary

| Compound ID | Test Organism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) | Reference |

| 2c | Bacillus subtilis | 26.0 ± 1.0 | Ceftriaxone | 20.7 ± 0.6 | [1] |

| 2c | Aspergillus niger | 22.3 ± 0.6 | Amphotericin B | 8.7 ± 0.6 | [1] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standardized method for determining the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism[2].

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate broth media

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Test compound stock solution

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (broth only)

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Test Compound Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

In the first well of a row, add 100 µL of the test compound stock solution to achieve the starting concentration (this will be a 1:2 dilution).

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the diluted bacterial suspension to each well containing the test compound and the positive control wells.

-

-

Controls:

-

Positive Control: A well containing broth and the bacterial inoculum with a known antibiotic.

-

Negative Control (Sterility Control): A well containing only broth to ensure no contamination.

-

Growth Control: A well containing broth and the bacterial inoculum without any test compound.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

-

Workflow Diagram

Caption: Workflow for MIC determination using the broth microdilution method.

Antifungal Properties of (4-Phenoxyphenyl)methanamine Analogs

Fungal infections, particularly those caused by resistant strains, are a growing global health concern. The structural motif of (4-phenoxyphenyl)methanamine has been explored for the development of novel antifungal agents.

N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides: A Case Study

A series of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have been synthesized and evaluated for their in vivo fungicidal activities against a panel of plant pathogenic fungi.

Mechanism of Action Insights: The exact mechanism of action for this class of compounds is not fully elucidated. However, many antifungal agents act by disrupting the fungal cell membrane, inhibiting cell wall synthesis, or interfering with essential metabolic pathways. The lipophilic nature of the phenoxyphenyl group may facilitate interaction with and disruption of the fungal cell membrane.

Structure-Activity Relationship (SAR) Observations: The study revealed that the nature and position of substituents on the N-aryl ring significantly influence antifungal activity. Compounds with electron-withdrawing groups (such as Cl or F) at the meta position of the phenyl ring demonstrated good to excellent activity against Pyricularia oryzae, Puccinia recondita, and Erysiphe graminis. In contrast, the presence of strong electron-withdrawing groups (like CN or NO2) or electron-donating groups (such as OCH3 or CH3) at the same position resulted in diminished activity.

Experimental Protocol: Agar Disc Diffusion Method for Antifungal Susceptibility Testing

This method is a widely used qualitative test to determine the susceptibility of fungi to antifungal agents.

Materials:

-

Petri dishes with appropriate agar medium (e.g., Potato Dextrose Agar)

-

Fungal culture

-

Sterile cotton swabs

-

Sterile filter paper discs

-

Test compound solution

-

Positive control antifungal drug (e.g., Fluconazole)

-

Solvent control disc

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Prepare a suspension of the fungal spores or mycelial fragments in sterile saline or broth.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the fungal suspension and streak it evenly over the entire surface of the agar plate to create a lawn of growth.

-

-

Application of Discs:

-

Aseptically place sterile filter paper discs impregnated with the test compound solution, a positive control antifungal, and a solvent control onto the surface of the inoculated agar plate.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a duration suitable for the growth of the specific fungus (typically 2-7 days).

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

-

Workflow Diagram

Caption: Workflow for antifungal susceptibility testing using the agar disc diffusion method.

Anticancer Potential of (4-Phenoxyphenyl)methanamine Analogs

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in drug discovery. The diphenyl ether scaffold is present in several compounds with reported anticancer activity.

Mechanism of Action Insights

While specific studies on (4-phenoxyphenyl)methanamine hydrochloride derivatives are not abundant, related diphenyl ether compounds have been shown to exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Triggering programmed cell death is a key mechanism for many chemotherapeutic agents.

-

Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent the proliferation of cancer cells.

-

Inhibition of Key Signaling Pathways: Targeting kinases and other signaling molecules that are crucial for cancer cell growth and survival.

For instance, some hydroxylated biphenyl compounds, which share structural similarities, have been shown to induce apoptosis and cause cell cycle arrest in melanoma cells[3].

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[1][4][5].

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

-

Workflow Diagram

Sources

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. atcc.org [atcc.org]

Methodological & Application

Application Note: In-Vitro Characterization of (4-Phenoxyphenyl)methanamine hydrochloride

Introduction

(4-Phenoxyphenyl)methanamine hydrochloride is a synthetic organic compound featuring a phenoxy, phenyl, and a methanamine hydrochloride group.[1][2] Its structure, particularly the benzylamine moiety, suggests potential interactions with biological systems, making it a candidate for investigation in drug discovery and chemical biology. The hydrochloride salt form generally confers increased aqueous solubility, which is advantageous for in-vitro assay development.[3] This document provides a detailed framework and protocols for the initial in-vitro characterization of this compound, focusing on two fundamental aspects: general cytotoxicity and a potential mechanism of action related to its structural features.

The initial assessment of any compound entering a screening funnel is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent mechanistic assays. Given the structural similarity of the core amine group to known monoamine oxidase (MAO) substrates, a secondary screening assay to investigate potential MAO inhibition is a logical step. This application note details protocols for a resazurin-based cytotoxicity assay and a fluorometric monoamine oxidase inhibitor screening assay.

Compound Handling and Preparation

Safety Precautions

This compound and its analogs are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[4][5][6] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.[4]

Stock Solution Preparation

The preparation of an accurate, high-concentration stock solution is critical for reproducible results.[7][8] Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic compounds.

Protocol for 10 mM Stock Solution:

-

Calculate Mass: The molecular weight of this compound (C₁₃H₁₄ClNO) is 235.71 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, weigh out 2.36 mg of the compound.

-

Dissolution: Add the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

-

Solubilization: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 1: Assessment of Cytotoxicity using a Resazurin-Based Assay

This protocol determines the concentration-dependent cytotoxicity of the compound by measuring the metabolic activity of cultured cells. The resazurin assay is a sensitive, fluorometric method where viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[9][10] The resulting fluorescent signal is directly proportional to the number of living cells.[11][12]

Workflow for Cytotoxicity Assessment

Caption: Principle of the fluorometric MAO inhibition assay.

Detailed Step-by-Step Protocol

This protocol is adapted from commercially available kits (e.g., from Sigma-Aldrich, Abcam). [13][14]

-

Reagent Preparation:

-

Prepare assay buffer, enzyme (recombinant human MAO-A or MAO-B), substrate, developer, and probe solutions according to the kit manufacturer's protocol.

-

-

Inhibitor and Control Setup:

-

In a 96-well black plate, add 5 µL of test compound dilutions (prepared in assay buffer from the DMSO stock) to the "Inhibitor" wells. [15] * Add 5 µL of the appropriate solvent (e.g., buffer with 1% DMSO) to "Enzyme Control" (EC) wells. [14] * Add 5 µL of a known MAO-A (e.g., Clorgyline) or MAO-B (e.g., Selegiline) inhibitor to "Positive Inhibitor Control" wells. [16]

-

-

Enzyme Addition and Pre-incubation:

-

Reaction Initiation and Measurement:

-

Prepare a Substrate Mix containing the MAO substrate, probe, and developer/HRP in assay buffer.

-

Initiate the reaction by adding 50 µL of the Substrate Mix to all wells.

-

Immediately begin measuring the fluorescence kinetically using a plate reader (Ex/Em = 535/587 nm). Read every 1-2 minutes for 30 minutes.

-

Data Analysis and Presentation

-

Calculate Reaction Rate: For each well, determine the rate of reaction (ΔRFU/min) by choosing two time points within the linear phase of the fluorescence increase.

-

Calculate Percent Inhibition:

-

% Inhibition = ((Rate of EC - Rate of Inhibitor Well) / Rate of EC) * 100

-

-

IC₅₀ Determination: Plot the % Inhibition against the log of the compound concentration. Use a non-linear regression to determine the IC₅₀ value.

Table 2: Example MAO-A Inhibition Data Presentation

| Concentration (µM) | Log Concentration | % Inhibition (Mean) | Standard Deviation |

| 0 (Control) | N/A | 0.0 | 3.1 |

| 0.01 | -2.0 | 5.2 | 4.5 |

| 0.1 | -1.0 | 15.8 | 5.3 |

| 1 | 0.0 | 47.9 | 6.1 |

| 10 | 1.0 | 85.4 | 4.2 |

| 100 | 2.0 | 98.1 | 2.8 |

Conclusion

These protocols provide a robust starting point for the in-vitro evaluation of this compound. The cytotoxicity assay is essential for defining the compound's general cellular toxicity, while the MAO inhibition assay offers a targeted approach to investigate a plausible biological activity based on its chemical structure. Positive results from these initial screens would warrant further investigation into selectivity, mechanism of inhibition, and evaluation in more complex biological systems.

References

- Stoddart, M. J. (Ed.). (2011). Cell Viability Assays. Humana Press.

-

Chemistry LibreTexts. (2023, October 30). 2.5: Preparing Solutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760343, (4-Phenoxyphenyl)methanamine. Retrieved from [Link]

-

Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

- Rampino, L. D., & Holleran, J. (2011). Guide to Preparation of Stock Standard Solutions. Chemiasoft.

-

Carl Roth. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426.

-

BioVision Inc. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

ReAgent. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21975497, 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride. Retrieved from [Link]

- Klingler, E., et al. (2010). Method for salt preparation. U.S.

- Martin, A. J. (1995). Cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays.

- Riss, T. L., et al. (2016). Assay Guidance Manual: Cell Viability Assays.

-

ChemBK. (2024, April 9). (4-(p-tolyloxy)phenyl)methanamine hydrochloride. Retrieved from [Link]

Sources

- 1. CAS 107622-80-0: 4-Phenoxybenzenemethanamine | CymitQuimica [cymitquimica.com]

- 2. (4-Phenoxyphenyl)methylamine hydrochloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. phytotechlab.com [phytotechlab.com]

- 9. tribioscience.com [tribioscience.com]

- 10. Resazurin Cell Viability Kit | Cell Signaling Technology [cellsignal.com]

- 11. labbox.es [labbox.es]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. resources.bio-techne.com [resources.bio-techne.com]

- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]

Application Notes and Protocols for (4-Phenoxyphenyl)methanamine hydrochloride in Pharmaceutical Development

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

(4-Phenoxyphenyl)methanamine hydrochloride is an organic compound featuring a diphenyl ether core and a methanamine substituent.[1] This unique structural combination, incorporating both an amine and a phenoxy group, presents a compelling starting point for pharmaceutical research and development.[1] The presence of the amine group suggests potential for basic properties and participation in various chemical reactions, while the phenoxy moiety can influence solubility, reactivity, and biological interactions.[1] While specific therapeutic applications of this compound are not yet extensively documented in peer-reviewed literature, its structural similarity to known bioactive molecules suggests a range of potential pharmacological activities worth exploring.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for investigating the pharmaceutical potential of this compound. It outlines its physicochemical properties, explores putative mechanisms of action based on structural analogy to established drugs, and offers detailed, self-validating experimental protocols for screening and characterization.

Physicochemical Properties and Structural Analogs

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ClNO | PubChem |

| Molecular Weight | 235.71 g/mol | PubChem |

| CAS Number | 169944-04-1 | [2] |

| Appearance | Colorless to light yellow solid or liquid | [1] |

| Synonyms | 4-Phenoxybenzylamine hydrochloride | [1] |

The diphenyl ether and benzylamine moieties are present in a variety of clinically significant drugs. Understanding the pharmacology of these analogs can provide valuable insights into the potential applications of this compound.

-

Phenoxybenzamine: An irreversible alpha-adrenergic receptor antagonist used to treat hypertension associated with pheochromocytoma.[3][4] Its mechanism involves covalent binding to alpha-adrenoceptors, leading to vasodilation.[4][5]

-

Diphenhydramine: A first-generation antihistamine with sedative and anticholinergic properties, acting as an H1 receptor antagonist.[6]

-

Phenoxazine Derivatives: A class of compounds investigated for their potential as anticancer agents.[7]

-

Phenoxyphenyl Derivatives: Some derivatives have been explored for their anticonvulsant properties.[8]

The structural resemblance to these compounds suggests that this compound could be investigated for its potential as an adrenergic modulator, an antihistamine, or an agent targeting the central nervous system.

Proposed Mechanisms of Action and Therapeutic Targets

Based on its chemical structure, several putative mechanisms of action for this compound can be hypothesized. The following diagram illustrates potential signaling pathways that could be modulated by this compound, drawing parallels from its structural analogs.

Caption: Proposed Mechanisms of Action for this compound.

Experimental Protocols for Pharmacological Screening

The following protocols provide a starting point for the systematic evaluation of the biological activity of this compound.

Protocol 1: In Vitro Alpha-Adrenergic Receptor Binding Assay

This protocol is designed to determine if this compound can bind to alpha-adrenergic receptors, a key mechanism of drugs like phenoxybenzamine.[3]

Objective: To assess the binding affinity of this compound for α1- and α2-adrenergic receptors.

Materials:

-

This compound

-

Radioligand (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2)

-

Cell membranes expressing α1- or α2-adrenergic receptors

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Non-specific binding control (e.g., phentolamine)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound.

Data Analysis and Interpretation: A low IC₅₀ value indicates high binding affinity. This would suggest that this compound may act as an adrenergic modulator.

Protocol 2: In Vitro Histamine H1 Receptor Functional Assay

This protocol will assess the functional antagonism of the histamine H1 receptor, a mechanism shared by antihistamines like diphenhydramine.[6]

Objective: To determine if this compound can inhibit histamine-induced cellular responses mediated by the H1 receptor.

Materials:

-

This compound

-

Histamine

-

Cell line expressing the H1 receptor (e.g., HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Cell culture medium and reagents

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

-

Culture the H1 receptor-expressing cells in a 96-well plate.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Pre-incubate the cells with varying concentrations of this compound or a known H1 antagonist (positive control).

-

Stimulate the cells with a fixed concentration of histamine.

-

Measure the change in intracellular calcium concentration using a FLIPR or fluorescence microscope.

-

Plot the histamine-induced calcium response against the concentration of the test compound to determine the IC₅₀.

Data Analysis and Interpretation: Inhibition of the histamine-induced calcium signal would indicate that the compound has H1 receptor antagonist activity.

Protocol 3: In Vivo Anticonvulsant Screening in a Mouse Model

This protocol is a preliminary in vivo screen to evaluate the potential anticonvulsant effects of the compound, based on the activity of some phenoxyphenyl derivatives.[8]

Objective: To assess the ability of this compound to protect against chemically-induced seizures in mice.

Materials:

-

This compound

-

Pentylenetetrazole (PTZ) or Maximal Electroshock (MES) apparatus

-

Male ICR mice (or other appropriate strain)

-

Vehicle (e.g., saline, DMSO)

-

Positive control (e.g., diazepam)

Procedure:

-

Acclimatize the mice to the laboratory environment.

-

Administer this compound, vehicle, or positive control to different groups of mice via an appropriate route (e.g., intraperitoneal injection).

-

After a specified pre-treatment time, induce seizures using either PTZ injection or MES.

-

Observe the mice for the onset and severity of seizures for a defined period.

-

Record the number of animals protected from seizures in each group.

Data Analysis and Interpretation: A statistically significant increase in the number of protected animals in the test group compared to the vehicle group would suggest potential anticonvulsant activity.

Workflow for Investigating this compound

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound in a pharmaceutical development context.

Caption: Experimental Workflow for Pharmaceutical Development.

Conclusion and Future Directions

This compound represents a chemical entity with untapped potential in pharmaceutical development. Its structural motifs, shared with several classes of bioactive compounds, provide a strong rationale for its investigation as a modulator of adrenergic, histaminergic, or central nervous system targets. The protocols and workflows detailed in this guide offer a robust framework for initiating such an investigation. Further studies should focus on elucidating its precise mechanism of action, establishing a comprehensive structure-activity relationship through the synthesis of analogs, and conducting thorough preclinical safety and efficacy evaluations. These efforts will be crucial in determining the ultimate therapeutic value of this compound and its derivatives.

References

-

PubChem. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). Retrieved from [Link]

-

GHC. [4-(4-Methoxyphenoxy)phenyl]methanamine hydrochloride. Retrieved from [Link]

-

Tariq, M. A., & Vashisht, R. (2023). Phenoxybenzamine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wikipedia. Diphenhydramine. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(19), 6539. Retrieved from [Link]

-

Patsnap Synapse. What is the mechanism of Methoxyphenamine Hydrochloride? Retrieved from [Link]

-

Rather, M. A., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(7), 4467-4497. Retrieved from [Link]

-

Yurttaş, L., et al. (2023). Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. Journal of Biomolecular Structure and Dynamics, 1-16. Retrieved from [Link]

-

Francis, B. M. (1986). Role of structure in diphenyl ether teratogenesis. Toxicology, 40(3), 297-309. Retrieved from [Link]

-

Deranged Physiology. Phenoxybenzamine. Retrieved from [Link]

-

Bayview Pharmacy. Phenoxybenzamine Hydrochloride. Retrieved from [Link]

Sources

- 1. CAS 107622-80-0: 4-Phenoxybenzenemethanamine | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phenoxybenzamine Hydrochloride | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Diphenhydramine - Wikipedia [en.wikipedia.org]